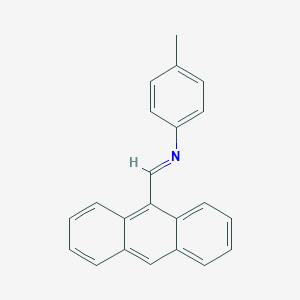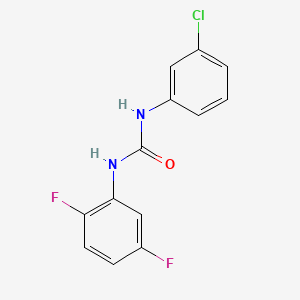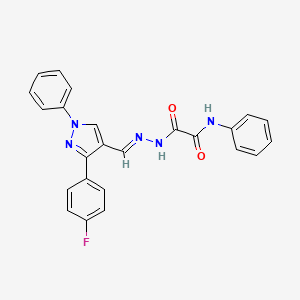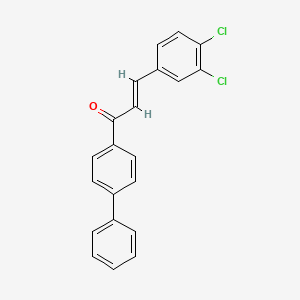![molecular formula C18H18N3OP B11954652 3-[Di(3-aminophenyl)phosphoryl]aniline CAS No. 36357-49-0](/img/structure/B11954652.png)
3-[Di(3-aminophenyl)phosphoryl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Di(3-aminophenyl)phosphoryl]aniline, also known as tris(3-aminophenyl)phosphine oxide, is a chemical compound with the molecular formula C18H18N3OP and a molecular weight of 323.33 g/mol. This compound is characterized by the presence of three aminophenyl groups attached to a phosphoryl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Di(3-aminophenyl)phosphoryl]aniline typically involves the reaction of 3-aminophenyl derivatives with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for optimizing the production process. Additionally, advanced purification techniques like column chromatography and distillation are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[Di(3-aminophenyl)phosphoryl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.
Substitution: The aminophenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Phosphine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-[Di(3-aminophenyl)phosphoryl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[Di(3-aminophenyl)phosphoryl]aniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the aminophenyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(4-aminophenyl)phosphine oxide: Similar structure but with amino groups in the para position.
Tris(2-aminophenyl)phosphine oxide: Amino groups in the ortho position.
Triphenylphosphine oxide: Lacks amino groups, making it less versatile in certain reactions.
Uniqueness
3-[Di(3-aminophenyl)phosphoryl]aniline is unique due to the presence of three aminophenyl groups in the meta position, which provides distinct electronic and steric properties. This configuration enhances its reactivity and makes it suitable for a broader range of applications compared to its para and ortho analogs .
Properties
CAS No. |
36357-49-0 |
|---|---|
Molecular Formula |
C18H18N3OP |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-bis(3-aminophenyl)phosphorylaniline |
InChI |
InChI=1S/C18H18N3OP/c19-13-4-1-7-16(10-13)23(22,17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H,19-21H2 |
InChI Key |
BPKSEVADQCRIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC=CC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)




![2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)





![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)

